Benzenemethanol, alpha-(1-aminoethyl)-2-methoxy-5-methyl-(9CI)

Pharmaceutical impurity profiling Reference standard characterization Methoxamine hydrochloride quality control

Benzenemethanol, alpha-(1-aminoethyl)-2-methoxy-5-methyl-(9CI) (IUPAC: 2-amino-1-(2-methoxy-5-methylphenyl)propan-1-ol, CAS 791739-17-8, molecular formula C₁₁H₁₇NO₂, MW 195.26 g/mol) is an amino alcohol classified as Methoxamine Impurity 2. It is a structural analog of the alpha-1 adrenergic agonist methoxamine (2-amino-1-(2,5-dimethoxyphenyl)propan-1-ol, CAS 390-28-3), differing by replacement of the 5-methoxy substituent with a 5-methyl group.

Molecular Formula C11H17NO2
Molecular Weight 195.26 g/mol
CAS No. 791739-17-8
Cat. No. B14210296
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzenemethanol, alpha-(1-aminoethyl)-2-methoxy-5-methyl-(9CI)
CAS791739-17-8
Molecular FormulaC11H17NO2
Molecular Weight195.26 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C=C1)OC)C(C(C)N)O
InChIInChI=1S/C11H17NO2/c1-7-4-5-10(14-3)9(6-7)11(13)8(2)12/h4-6,8,11,13H,12H2,1-3H3
InChIKeyTZOQRNSNVWMTCO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Benzenemethanol, alpha-(1-aminoethyl)-2-methoxy-5-methyl-(9CI) (CAS 791739-17-8): Identity, Regulatory Role, and Sourcing Context


Benzenemethanol, alpha-(1-aminoethyl)-2-methoxy-5-methyl-(9CI) (IUPAC: 2-amino-1-(2-methoxy-5-methylphenyl)propan-1-ol, CAS 791739-17-8, molecular formula C₁₁H₁₇NO₂, MW 195.26 g/mol) is an amino alcohol classified as Methoxamine Impurity 2 . It is a structural analog of the alpha-1 adrenergic agonist methoxamine (2-amino-1-(2,5-dimethoxyphenyl)propan-1-ol, CAS 390-28-3), differing by replacement of the 5-methoxy substituent with a 5-methyl group. The compound is supplied primarily as a certified reference standard (≥95% HPLC purity, available in 10–100 mg quantities) for use in pharmaceutical impurity profiling, analytical method development, and regulatory quality control of methoxamine hydrochloride active pharmaceutical ingredient . It is not an active pharmaceutical ingredient; its procurement value is defined entirely by its role as a traceable, characterized impurity standard supporting ICH Q3A-compliant impurity identification and quantification workflows.

Why Methoxamine Impurity 2 (CAS 791739-17-8) Cannot Be Substituted by Other Methoxamine Impurities or the Parent Drug


Compounds within the methoxamine impurity class are not interchangeable because each impurity possesses a unique chemical structure, chromatographic retention behavior, and regulatory identification threshold. Benzenemethanol, alpha-(1-aminoethyl)-2-methoxy-5-methyl-(9CI) is specifically the 5-desmethoxy-5-methyl analog of methoxamine, arising from a distinct synthetic pathway deviation during Friedel-Crafts acylation or O-methylation steps in methoxamine hydrochloride production [1]. Substituting this compound with methoxamine itself (CAS 390-28-3), Methoxamine Impurity 1 (2,5-dimethoxypropiophenone, CAS 5803-30-5), Methoxamine Impurity 5 (CAS 477904-63-5), or any other process-related impurity would invalidate HPLC peak identification, compromise system suitability criteria, and undermine the traceability chain required by pharmacopoeial monographs and FDA/EMA submissions. The compound's molecular ion (m/z 195.13 for [M+H]⁺), predicted LogP (1.18), and polar surface area (55.48 Ų) differ measurably from both the parent drug (MW 211.26, LogP ~0.8) and other methoxamine impurities, making substitution analytically untenable for validated impurity methods.

Quantitative Differentiation Evidence for Benzenemethanol, alpha-(1-aminoethyl)-2-methoxy-5-methyl-(9CI) (CAS 791739-17-8) Versus Closest Analogs


Structural Differentiation: 5-Methyl vs. 5-Methoxy Substitution Defines This Compound as the Uniquely Identified Methoxamine Process Impurity

The target compound is unambiguously distinguished from the parent drug methoxamine by substitution of the 5-methoxy group (–OCH₃, 31.03 Da) with a 5-methyl group (–CH₃, 15.03 Da). This results in a net molecular weight decrease of 16.00 Da (target: 195.26 g/mol vs. methoxamine: 211.26 g/mol) . The structural alteration changes the hydrogen-bond acceptor count from 4 (methoxamine) to 3 (target compound) and reduces the topological polar surface area from 64.7 Ų to 55.5 Ų, as predicted by ACD/Labs Percepta . This structural difference is the basis for chromatographic separation and unequivocal LC-MS identification in pharmacopoeial impurity methods.

Pharmaceutical impurity profiling Reference standard characterization Methoxamine hydrochloride quality control

Purity Specification and Analytical Documentation: Vendor-Certified ≥95% HPLC Purity with Full Characterization Package

The commercial reference standard of this compound is supplied at ≥95% purity as determined by HPLC, accompanied by a comprehensive certificate of analysis (COA) that includes ¹H NMR, ¹³C NMR, MS, HPLC, IR, UV, and 2D NMR spectra, as well as moisture content and purity chromatograms . This level of characterization exceeds the documentation typically available for non-certified research-grade analogs. In comparison, generic methoxamine free base (CAS 390-28-3) is typically supplied at 98% purity but without the impurity-specific characterization package required for use as a reference standard in validated analytical methods.

Reference standard certification Analytical method validation Regulatory compliance documentation

Regulatory Threshold Context: Individual Impurity Limit of <0.05% in Methoxamine Hydrochloride API per Patent Synthesis Specification

According to the synthetic method patent CN102993032B for methoxamine hydrochloride, the refined product specification requires that the content of any individual impurity be less than 0.05% and the total impurities be less than 0.1% [1]. This establishes a quantitative threshold against which this specific impurity must be monitored, identified, and quantified. The target compound, as Methoxamine Impurity 2, is one of the identified individual impurities subject to this <0.05% limit, necessitating availability of a pure reference standard for accurate quantitation.

ICH Q3A compliance Impurity threshold quantification Pharmaceutical manufacturing quality

Chromatographic Differentiation: Predicted LogP and Polar Surface Area Support Baseline Separation from Methoxamine and Other Impurities

Predicted physicochemical properties provide a rationale for chromatographic separation. The target compound has a predicted LogP of 1.18 (ACD/Labs) and a polar surface area of 55.48 Ų . In comparison, methoxamine (CAS 390-28-3) has a predicted LogP of approximately 0.8–0.9 and a PSA of ~64.7 Ų, while Methoxamine Impurity 1 (2,5-dimethoxypropiophenone, CAS 5803-30-5) lacks the amino-alcohol moiety and has a LogP ~2.0 [1]. These LogP differences of 0.3–0.8 log units between the target compound and structurally related impurities are sufficient for baseline resolution on standard C18 reversed-phase columns with acetonitrile/water/phosphoric acid mobile phases as described for methoxamine impurity separations.

Reversed-phase HPLC method development Impurity resolution Physicochemical property-based separation

Regulatory Traceability: Compounded Reference Standard Aligned with USP/EP Pharmacopoeial Requirements for Impurity Profiling

Methoxamine Impurity 2 (CAS 791739-17-8) is classified as a pharmacopoeia-traceable reference standard intended for use in analytical method development, method validation (AMV), and quality control during API synthesis and formulation [1]. The Chinese Pharmacopoeia (ChP) 2015 edition monograph for Methoxamine Hydrochloride specifies that total impurities must not exceed 1.0% by HPLC, with individual impurity identification and quantification required [2]. This compound, supplied with full characterization and traceable documentation, serves as the authenticated reference material for the impurity peak designated as 'Methoxamine Impurity 2' in regulatory submissions. Without this specific compound, a laboratory cannot definitively assign the corresponding HPLC peak or meet the identification requirement.

Pharmacopoeial compliance Reference standard traceability FDA/EMA regulatory submission

Priority Application Scenarios for Procuring Benzenemethanol, alpha-(1-aminoethyl)-2-methoxy-5-methyl-(9CI) (CAS 791739-17-8)


HPLC Method Development and System Suitability Testing for Methoxamine Hydrochloride Impurity Profiling

This compound is the definitive reference standard for identifying and quantifying the Methoxamine Impurity 2 peak in reversed-phase HPLC methods used for methoxamine hydrochloride API and finished dosage form release testing. As established in Section 3, the predicted LogP difference of +0.34 relative to methoxamine and –0.82 relative to Impurity 1 supports chromatographic method specificity . The compound enables determination of relative retention time (RRT), resolution (Rs), and limit of quantitation (LOQ) parameters required for system suitability, directly supporting compliance with the ChP 2015 monograph requirement of total impurities ≤1.0% [1]. Without this specific reference standard, a laboratory cannot assign the Impurity 2 peak identity in unknown sample chromatograms.

Regulatory Submission Support: ICH Q3A-Compliant Impurity Identification and Qualification for Methoxamine API Dossiers

For pharmaceutical manufacturers preparing ANDA, NDA, or DMF submissions for methoxamine hydrochloride, this characterized reference standard provides the authenticated material needed to satisfy ICH Q3A(R2) identification threshold requirements. With the patent specification establishing an individual impurity limit of <0.05% —stricter than the ICH identification threshold of 0.10%—accurate quantification of this impurity at or below the 0.05% level requires a pure reference standard. The comprehensive analytical data package (¹H/¹³C NMR, HRMS, HPLC, IR, UV) supplied with this reference standard provides the structural confirmation evidence required by regulatory reviewers for impurity identification.

Forced Degradation Studies and Stability-Indicating Method Validation for Methoxamine Formulations

In forced degradation studies (acid, base, oxidative, thermal, photolytic) of methoxamine hydrochloride drug substance and drug product, this reference standard serves as a marker for the 5-desmethoxy-5-methyl degradation/process impurity pathway. The documented structural identity (C₁₁H₁₇NO₂, MW 195.26) enables mass balance assessment during stability studies, as required by ICH Q1A(R2). The compound's discrete chromatographic retention (predicted LogP 1.18 vs. methoxamine LogP ~0.84) ensures peak purity assessment can be performed without interference from the parent drug or other degradation products, supporting stability-indicating method validation.

Quote Request

Request a Quote for Benzenemethanol, alpha-(1-aminoethyl)-2-methoxy-5-methyl-(9CI)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.